2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7BrF3NO . It has a molecular weight of 282.06 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C . The compound has a CAS Number of 3823-19-6 .Scientific Research Applications
Synthesis and Molecular Structure Analysis
Research involving 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide focuses on its synthesis and structural analysis. For instance, studies have shown the importance of C–H···O and C–H···X (X = Cl/Br) hydrogen bonds in tuning supramolecular assembly, highlighting the role of weak interactions in forming three-dimensional architectures. This is evident in the crystal structures of related chloro- and bromo-phenyl derivatives, which demonstrate significant contributions from H···H, H···π, H···O, and H···Cl/Br contacts to their supramolecular assembly (Hazra et al., 2014).
Chemical Synthesis and Potential Applications
The chemical synthesis of novel compounds incorporating elements similar to this compound has been explored, with the aim of understanding their potential applications in various fields. For example, the creation of new arylazocarbazole derivatives through the reaction with phenyl isothiocyanate suggests a pathway for developing compounds of biological interest, which could be pivotal for pharmaceutical applications (Fadda et al., 2010).
Advanced Materials and Pesticide Development
Further research has characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, through X-ray powder diffraction. These compounds, identified as potential pesticides, underscore the synthetic versatility and applicability of this compound derivatives in creating advanced materials for agricultural use (Olszewska et al., 2008).
Environmental Impact and Degradation Studies
Environmental studies have also been conducted to understand the roles of halides in the degradation of related compounds by UV/H2O2 treatment. Such research is crucial for assessing the environmental impact and developing strategies for the safe disposal or degradation of chemical compounds, including those related to this compound (Li et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinsing cautiously with water .
Properties
IUPAC Name |
2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMJNWLRCLZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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